molecular formula C6H13NO2 B2564523 3,3-Dimethoxypyrrolidine CAS No. 143656-52-4

3,3-Dimethoxypyrrolidine

Cat. No.: B2564523
CAS No.: 143656-52-4
M. Wt: 131.175
InChI Key: NGUZLZRQOZXVSQ-UHFFFAOYSA-N
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Description

3,3-Dimethoxypyrrolidine is an organic compound with the molecular formula C6H13NO2 It is a derivative of pyrrolidine, featuring two methoxy groups attached to the third carbon of the pyrrolidine ring

Scientific Research Applications

3,3-Dimethoxypyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3-Dimethoxypyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, with the methanol acting as both the solvent and the reactant. The acid catalyst facilitates the substitution of hydrogen atoms on the pyrrolidine ring with methoxy groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The use of high-purity starting materials and precise control of reaction parameters are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethoxypyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require strong acids or bases as catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various amine derivatives.

Comparison with Similar Compounds

    Pyrrolidine: The parent compound, lacking the methoxy groups.

    3-Methoxypyrrolidine: A derivative with only one methoxy group.

    N-Methylpyrrolidine: A related compound with a methyl group attached to the nitrogen atom.

Uniqueness: 3,3-Dimethoxypyrrolidine is unique due to the presence of two methoxy groups, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3,3-dimethoxypyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-8-6(9-2)3-4-7-5-6/h7H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGUZLZRQOZXVSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCNC1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The 2.21 g of 3,3-dimethoxy-pyrrolidine benzyl carbamate, from step 3, dissolved in 100 mL of methanol, 2.21 g of Pd/C (wet) was added, and placed under 4 atm of hydrogen for 20 hours. The catalyst was filtered off using a 0.45 micro millipore filter and the solvent was evaporated to afford the title compound.
Name
3,3-dimethoxy-pyrrolidine benzyl carbamate
Quantity
2.21 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2.21 g
Type
catalyst
Reaction Step Three

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